4-[4-[[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Description
This compound features a structurally intricate design combining a piperidine-hydroxymethyl core with a sulfonylbenzamide backbone and multiple substituents, including a 4-chlorophenyl group, a phenylsulfanylbutan-2-ylamino chain, and a trifluoromethylsulfonyl moiety. Its synthesis likely involves multi-step reactions, such as nucleophilic substitutions and coupling strategies, to assemble the piperidine and sulfonamide functionalities . The hydroxymethyl group on the piperidine ring may enhance solubility, while the trifluoromethylsulfonyl group contributes to metabolic stability and target binding affinity .
Properties
Molecular Formula |
C45H48ClF3N4O7S3 |
|---|---|
Molecular Weight |
945.5 g/mol |
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C45H48ClF3N4O7S3/c1-52(27-28-54)24-23-35(30-61-37-7-3-2-4-8-37)50-41-20-19-38(29-42(41)62(57,58)45(47,48)49)63(59,60)51-44(56)33-13-17-36(18-14-33)53-25-21-32(22-26-53)43(55)40-10-6-5-9-39(40)31-11-15-34(46)16-12-31/h2-20,29,32,35,43,50,54-55H,21-28,30H2,1H3,(H,51,56) |
InChI Key |
UNEJSHNDABUZNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)C(C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of UNII-LH1ZTY91OR involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve the use of advanced organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification processes.
Chemical Reactions Analysis
UNII-LH1ZTY91OR undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
UNII-LH1ZTY91OR has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of UNII-LH1ZTY91OR involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-linked piperidine/piperazine derivatives , which are widely explored for their pharmacological properties. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound distinguishes itself through its hydroxymethylpiperidine and phenylsulfanylbutan-2-ylamino moieties, which are absent in simpler analogs like 785817-38-1 . These groups may influence conformational flexibility and target engagement. Compounds with piperazine cores (e.g., ) often exhibit enhanced binding to neurotransmitter receptors or kinases due to their planar geometry and hydrogen-bonding capabilities.
However, direct biological data are lacking. Sulfonamide linkages (common in ) improve membrane permeability and metabolic stability but may increase synthetic complexity.
Synthetic Challenges :
- The target compound’s multi-step synthesis (implied by its structure) contrasts with simpler derivatives like 785817-38-1, which can be synthesized via direct sulfonylation .
- Analogs with morpholine or pyran groups (e.g., ) require specialized coupling agents, as seen in their use of triethylamine and palladium catalysts .
Physicochemical Properties: The hydroxyethyl(methyl)amino chain in the target compound likely enhances aqueous solubility compared to purely aromatic analogs (e.g., ). Chlorophenyl and trifluoromethyl groups contribute to hydrophobic interactions, a feature shared with anticancer agents in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
